molecular formula C5H4BrClO B13612855 4-Bromo-2-(chloromethyl)furan

4-Bromo-2-(chloromethyl)furan

Cat. No.: B13612855
M. Wt: 195.44 g/mol
InChI Key: SEPREWPUSDUTES-UHFFFAOYSA-N
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Description

4-Bromo-2-(chloromethyl)furan is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom This compound is notable for its bromine and chloromethyl substituents, which confer unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(chloromethyl)furan typically involves the bromination of 2-(chloromethyl)furan. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chloromethyl)furan undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation: The furan ring can be oxidized under specific conditions to yield different oxygenated products.

    Reduction: The bromine and chloromethyl groups can be reduced to form simpler compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include furanones and other oxygenated derivatives.

    Reduction: Products include dehalogenated furans and alcohols.

Scientific Research Applications

4-Bromo-2-(chloromethyl)furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)furan depends on its chemical reactivity. The bromine and chloromethyl groups can participate in various reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chloromethylfuran
  • 4-Chloro-2-(bromomethyl)furan
  • 2,5-Dibromofuran

Uniqueness

4-Bromo-2-(chloromethyl)furan is unique due to the specific positioning of the bromine and chloromethyl groups on the furan ring

Properties

IUPAC Name

4-bromo-2-(chloromethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClO/c6-4-1-5(2-7)8-3-4/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPREWPUSDUTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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